molecular formula C20H26N2O3S B4057988 N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide

Cat. No.: B4057988
M. Wt: 374.5 g/mol
InChI Key: MKKKGQKUUVIQQN-UHFFFAOYSA-N
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Myosin Activation

Research by Manickam et al. (2019) explored sulfonamidophenylethylamide analogs, aiming to discover potent cardiac myosin activators for treating systolic heart failure. Their study identified compounds that exhibited significant inotropic effects in rat ventricular myocytes, highlighting the therapeutic potential of sulfonyl-containing compounds in cardiac applications (Manickam et al., 2019).

Environmental Detection

Harino et al. (1992) developed a method for determining butyltin and phenyltin compounds in aquatic environments. Their technique focused on extracting these compounds from water, sediment, and biological samples, demonstrating the environmental monitoring capabilities of sulfonamide derivatives (Harino et al., 1992).

Chemical Synthesis

A study by Bolm and Hildebrand (2000) discussed the palladium-catalyzed N-arylation of sulfoximines with aryl bromides and iodides, showcasing the diverse chemical synthesis applications of sulfonyl compounds. Their work contributes to the development of new methodologies for constructing complex molecules (Bolm & Hildebrand, 2000).

Crop Protection

Yu et al. (2019) reported on the synthesis and evaluation of oxazolines containing sulfiliminyl and sulfoximinyl moieties for acaricidal and insecticidal activities. Their research presents an agricultural application of sulfonyl derivatives, showing potential for developing new pesticides (Yu et al., 2019).

Photovoltaic Applications

Zhang et al. (2014) utilized an ionic liquid containing a sulfonimide group as a dual-functional additive to enhance the performance of perovskite solar cells. This application demonstrates the potential of sulfonyl-containing compounds in improving renewable energy technologies (Zhang et al., 2014).

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-5-15-21-26(24,25)18-13-11-17(12-14-18)22-20(23)19(4-2)16-9-7-6-8-10-16/h6-14,19,21H,3-5,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKKGQKUUVIQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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